3-Epi-jorumycin

Description

Overview of Biologically Active Tetrahydroisoquinoline Alkaloids and their Natural Origins

Tetrahydroisoquinoline (THIQ) alkaloids are a large and diverse group of naturally occurring compounds. rsc.org Their chemical structure is based on the tetrahydroisoquinoline scaffold. wikipedia.org This class of alkaloids is known for its wide range of biological activities and is found in various plant families, including Papaveraceae, Berberidaceae, and Ranunculaceae. rsc.orgwikipedia.org Well-known examples of isoquinoline (B145761) alkaloids include morphine, codeine, and papaverine, which are all found in the opium poppy (Papaver somniferum). wikipedia.org Other notable members are berberine, found in plants of the Berberis genus, and tubocurarine, which is extracted from the bark and roots of the hairy cartilage tree. wikipedia.org

These compounds are secondary metabolites, often produced by organisms for defense. researchgate.net They are biosynthesized in plants from amino acid precursors. gcwgandhinagar.com The structural diversity of these alkaloids contributes to their varied physiological effects. gcwgandhinagar.com For instance, some exhibit sedative or analgesic properties, while others can act as antispasmodics. wikipedia.org

Here are some examples of biologically active tetrahydroisoquinoline alkaloids and their natural sources:

Table 1: Examples of Biologically Active Tetrahydroisoquinoline Alkaloids| Alkaloid | Natural Origin |

|---|---|

| Morphine | Papaver somniferum (Opium Poppy) wikipedia.org |

| Codeine | Papaver somniferum (Opium Poppy) wikipedia.org |

| Papaverine | Papaver somniferum (Opium Poppy) wikipedia.org |

| Berberine | Berberis species, Stylophorum diphyllum wikipedia.org |

| Tubocurarine | Hairy cartilage tree wikipedia.org |

| Jorumycin (B1245360) | Nudibranch Jorunna funebris acs.org |

| Renieramycins | Marine Sponges researchgate.net |

Contextualization of Jorumycin and its Epimeric Analogues, Including 3-Epi-jorumycin

Jorumycin is a member of the tetrahydroisoquinoline alkaloid family and was first isolated from the Pacific nudibranch Jorunna funebris. acs.org It belongs to a subgroup of complex THIQ alkaloids that includes the renieramycins, saframycins, and ecteinascidins, many of which are known for their significant antitumor properties. nih.govacs.org The total synthesis of (-)-jorumycin has been achieved, confirming its complex pentacyclic structure. acs.orgnih.gov

Epimers are stereoisomers that differ in the configuration at only one stereocenter. This compound is an epimeric analogue of jorumycin, meaning it has an inverted stereochemistry at the C-3 position of the molecule. nih.gov The synthesis of this compound was accomplished alongside that of (-)-jorumycin, providing a valuable tool for studying the impact of stereochemistry on biological activity. acs.orgnih.gov

The structural difference between jorumycin and this compound is subtle yet significant. This single change in the three-dimensional arrangement of atoms can lead to profound differences in how the molecule interacts with its biological targets. nih.gov

Significance of this compound as a Research Probe in Structure-Activity Relationship Investigations

The availability of both jorumycin and its C-3 epimer, this compound, is crucial for structure-activity relationship (SAR) studies. nih.govresearchgate.net SAR investigations aim to understand how the chemical structure of a compound influences its biological activity. By comparing the effects of structurally similar molecules, researchers can identify key chemical features responsible for their biological actions.

The study of this compound provides a unique opportunity to probe the importance of the stereochemistry at the C-3 position for the cytotoxicity of this class of compounds. nih.gov Preliminary biological evaluations have shown that while (-)-jorumycin exhibits potent growth inhibition against cancer cell lines with GI₅₀ values in the low nanomolar range, this compound displays significantly lower cytotoxicity, with GI₅₀ values in the low micromolar range. nih.gov This stark difference in activity highlights the critical role of the C-3 stereocenter in the biological function of jorumycin. nih.gov

These findings from SAR studies are invaluable for the design of new, more potent, and selective analogues. nih.gov Understanding the diminished activity of this compound could help rationalize the reduced potency observed in other related analogues that have conformational differences compared to the natural pentacyclic structure. nih.gov Therefore, this compound serves as an essential research probe in the ongoing effort to develop more effective tetrahydroisoquinoline-based therapeutic agents. nih.govnih.gov

Table 2: Antiproliferative Activity of Jorumycin and its Epimer

| Compound | HCT-116 (GI₅₀ in µM) | A549 (GI₅₀ in µM) |

|---|---|---|

| (-)-Jorumycin | 0.0019 | 0.0243 |

| This compound | 0.6 | 14.0 |

Data sourced from a study evaluating the compounds against human colon (HCT-116) and human lung (A549) cancer cell lines. nih.gov

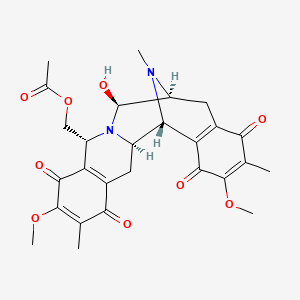

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30N2O9 |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

[(1R,2R,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl acetate |

InChI |

InChI=1S/C27H30N2O9/c1-10-21(31)13-7-15-20-19-14(22(32)11(2)26(37-6)24(19)34)8-16(28(20)4)27(35)29(15)17(9-38-12(3)30)18(13)23(33)25(10)36-5/h15-17,20,27,35H,7-9H2,1-6H3/t15-,16+,17+,20+,27+/m1/s1 |

InChI Key |

QCUVHQFXYHRYHX-MFTQVVHASA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

3-epi-jorumycin |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Epi Jorumycin

Retrosynthetic Analyses and Strategic Disconnections for the Core Structure

The retrosynthetic analysis of 3-Epi-jorumycin and related bis-tetrahydroisoquinoline (bis-THIQ) alkaloids typically involves disconnecting the complex pentacyclic core into more manageable and synthetically accessible fragments. acs.orgnih.gov A common strategy involves a disconnection of the central piperazine (B1678402) C-ring, which leads to two tetrahydroisoquinoline (THIQ) units. nih.gov These units can be further simplified through the disconnection of the B and D rings via a Pictet-Spengler or Bischler-Napieralski type reaction. acs.org

Two primary retrosynthetic approaches have been employed: a pseudosymmetrical strategy and a linear strategy. acs.orgnih.gov In the pseudosymmetrical approach, the A and E rings are first attached to the central C-ring, followed by sequential Pictet-Spengler cyclizations to form the B and D rings. acs.orgnih.gov The linear strategy involves coupling a pre-formed THIQ AB-ring fragment with an E-ring containing fragment (or vice-versa), followed by a final Pictet-Spengler reaction to construct the [3.3.1]-diazabicycle of the bis-THIQ core. acs.orgnih.gov

More recent strategies have moved away from the traditional reliance on electrophilic aromatic substitution (EAS) chemistry like the Pictet-Spengler reaction. acs.orgnih.gov One such innovative approach involves a three-part strategy: a cross-coupling reaction to build the carbon skeleton, an enantioselective hydrogenation to establish the necessary stereochemistry, and late-stage oxygenation. acs.orgnih.gov This non-biomimetic approach allows for the synthesis of a wider range of non-natural analogs. acs.orgcaltech.edu A key disconnection in this strategy is the cleavage of the lactam in the C-ring of a precursor, leading to a bis-THIQ intermediate that can be formed via enantioselective hydrogenation of a bis-isoquinoline. caltech.edunih.gov This bis-isoquinoline itself is envisioned to arise from the cross-coupling of two isoquinoline (B145761) monomers. caltech.edu

Asymmetric Total Synthesis Approaches to this compound

The asymmetric total synthesis of this compound has been achieved through several elegant and efficient strategies, which are detailed in the following subsections.

Substrate-Tunable Stereoselective Intramolecular Pictet–Spengler-Type Reactions

A pivotal development in the synthesis of this compound was the use of a substrate-tunable stereoselective intramolecular Pictet-Spengler-type reaction. acs.orgnih.govresearchgate.net This reaction allows for the construction of the key pentacyclic core with control over the stereochemistry at the C-3 position, enabling access to both the natural and the epimeric configurations. acs.orgnih.gov The Pictet-Spengler reaction, a fundamental transformation in the synthesis of isoquinoline alkaloids, involves the condensation of a β-arylethylamine with a carbonyl compound. mdpi.com In the context of this compound synthesis, an intramolecular variant is employed, where the reacting partners are part of the same molecule. acs.orgnih.gov

The stereochemical outcome of this cyclization was found to be tunable, meaning that by adjusting the reaction conditions or the substrate, one could selectively obtain the desired C-3 epimer. acs.orgnih.gov This tunability proved crucial for the successful synthesis of this compound. acs.orgnih.gov The strategic application of this reaction has been a cornerstone in several total syntheses of jorumycin (B1245360) and its analogs. acs.orgnih.gov

Application of Transition-Metal Catalysis in Key Fragment Coupling

Modern synthetic approaches to complex molecules like this compound increasingly rely on the power and versatility of transition-metal catalysis. caltech.edunumberanalytics.com These methods offer efficient and selective ways to form key carbon-carbon and carbon-heteroatom bonds. numberanalytics.comprinceton.edunih.gov In the synthesis of the bis-THIQ core, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to connect the isoquinoline fragments. acs.orgacs.org

One innovative strategy utilizes a palladium-catalyzed cross-coupling to assemble the bis-isoquinoline precursor. caltech.edu This is followed by an iridium-catalyzed enantioselective hydrogenation to forge the pentacyclic skeleton. acs.orgresearchgate.net This departure from traditional methods that rely on electrophilic aromatic substitution opens up possibilities for creating analogs with electron-withdrawing groups, which are not accessible through biomimetic routes. caltech.edu The use of transition metals like palladium and nickel is widespread in cross-coupling reactions due to their high activity, selectivity, and functional group tolerance. nih.gov

Chemo-Enzymatic Synthetic Pathways for Tetrahydroisoquinoline Scaffolds

A powerful and increasingly popular approach to the synthesis of complex natural products is the combination of chemical and enzymatic methods, known as chemo-enzymatic synthesis. smolecule.comnih.govmdpi.com This strategy has been successfully applied to the synthesis of jorumycin and its analogs. acs.orgnih.gov Engineered enzymes have been developed to catalyze Pictet-Spengler cyclizations, providing an alternative to traditional chemical methods. acs.orgnih.gov

In one notable example, a recombinant enzyme, SfmC, which is involved in the biosynthesis of saframycin A, was adapted for the synthesis of jorumycin A. nih.gov By designing and chemically synthesizing substrates compatible with SfmC, researchers were able to efficiently construct the pentacyclic skeleton through a series of enzymatic conversions. nih.gov This chemo-enzymatic approach allows for rapid access to the complex core structure from simple starting materials, often in a one-pot process. nih.govmdpi.com

Stereochemical Control and Diastereoselectivity in this compound Construction

Achieving the correct stereochemistry is a critical challenge in the total synthesis of this compound. The molecule possesses multiple stereocenters, and their precise arrangement is crucial for its biological activity. The control of stereochemistry, particularly diastereoselectivity, is a key consideration in every step of the synthesis.

As mentioned previously, the substrate-tunable stereoselective intramolecular Pictet-Spengler reaction is a powerful tool for controlling the stereochemistry at the C-3 position. acs.orgnih.gov A serendipitous discovery during the synthesis of (-)-jorumycin and (-)-renieramycin G led to a method for efficiently and selectively accessing the C-3 epimeric pentacyclic intermediate, which was then used to synthesize this compound. acs.org The structure of this C-3 epimeric intermediate was confirmed by single-crystal X-ray analysis. acs.org

In addition to the Pictet-Spengler reaction, other stereoselective reactions are employed throughout the synthesis. For instance, iridium-catalyzed asymmetric hydrogenation has been used to control the stereochemistry of 1,3-disubstituted isoquinolines, which are key intermediates. acs.org By carefully selecting the ligand and reaction conditions, high levels of enantioselectivity and diastereoselectivity can be achieved. acs.org

Synthesis of Relevant Synthetic Intermediates and Precursors

The total synthesis of this compound relies on the efficient preparation of several key synthetic intermediates and precursors. The specific intermediates vary depending on the chosen synthetic route.

In syntheses utilizing the Pictet-Spengler reaction, a crucial intermediate is the cyclization substrate, which is a highly functionalized molecule containing both the β-arylethylamine and the aldehyde moieties. acs.org For example, one synthesis starts from 5-benzyloxy-2,4-dimethoxy-3-methyl-benzyl alcohol to construct the eastern fragment of the molecule. acs.orgnih.govresearchgate.net

In strategies employing transition-metal catalysis, key precursors include the isoquinoline monomers that are coupled to form the bis-isoquinoline intermediate. acs.orgcaltech.edu For instance, one approach involves the synthesis of two different isoquinoline fragments, which are then joined using a cross-coupling reaction. acs.org Another important precursor in some routes is an ortho-silyl triflate, which serves as a precursor to an aryne intermediate for the construction of the isoquinoline ring. acs.orgcaltech.edu

Derivatization and Late-Stage Functionalization Strategies for this compound Analogues

The development of synthetic analogues of the bis-tetrahydroisoquinoline (bis-THIQ) alkaloids, including this compound, is crucial for exploring structure-activity relationships (SAR) and identifying compounds with improved therapeutic potential. nih.govresearchgate.netnih.gov Traditional synthetic routes, often mimicking biosynthetic pathways like the Pictet-Spengler reaction, are generally limited to electron-rich aromatic systems and thus restrict the types of analogues that can be created. nih.govacs.org To overcome these limitations, modern synthetic strategies have focused on non-biomimetic and late-stage functionalization approaches, which provide access to a more diverse range of previously inaccessible analogues. nih.govcaltech.edu

A key innovation has been the development of non-biomimetic routes that harness transition-metal catalysis. nih.gov One such approach involves a convergent strategy where two functionalized isoquinoline monomers are joined via a palladium-catalyzed cross-coupling reaction. nih.govescholarship.org This is followed by an iridium-catalyzed asymmetric hydrogenation to construct the core pentacyclic skeleton. nih.govcaltech.edu This method is powerful because it allows for the preparation of a diverse set of isoquinoline monomers with varied substitution patterns, which can then be combined to generate a library of analogues. nih.gov

Late-stage functionalization (LSF) is another cornerstone of modern analogue synthesis. caltech.edunsf.gov This strategy involves modifying a complex, fully-formed molecular scaffold in the final steps of a synthesis. nih.govnsf.gov For the jorumycin family, late-stage C-H oxidation has been employed to install different oxygenation patterns on the terminal aromatic rings (A- and E-rings). nih.govcaltech.eduescholarship.org For example, a late-stage intermediate can be chlorinated and subsequently hydroxylated to furnish analogues with unique oxygenation patterns on the western and eastern fragments of the molecule. nih.govescholarship.org This approach allows for the targeted exploration of how different substituents on the aromatic rings influence biological activity. nih.gov

The synthesis of this compound itself was achieved through a route that also yielded its natural stereoisomer, (-)-jorumycin. This was made possible by a substrate-tunable, stereoselective intramolecular Pictet-Spengler-type reaction that could be controlled to produce either the natural or the epimeric configuration at the C-3 position. researchgate.netnih.gov This strategic control over stereochemistry is fundamental to creating specific analogues like this compound for SAR studies. researchgate.netnih.gov

The motivation for these synthetic endeavors is underscored by preliminary biological evaluations. The discovery that this compound exhibits significantly different cytotoxicity compared to (-)-jorumycin has highlighted the critical role of stereochemistry at the C-3 position and has spurred further investigation into this class of antitumor antibiotics. nih.gov

Detailed Research Findings

The following tables summarize key findings from the synthesis and evaluation of this compound and related analogues.

Table 1: Comparative Cytotoxicity Data of Jorumycin Analogues

This table presents the 50% growth inhibition (GI₅₀) values for jorumycin, renieramycin G, and their C-3 epimers against two human cancer cell lines. The data reveals a significant decrease in cytotoxicity for this compound compared to its natural counterpart, whereas the activity of the renieramycin G epimers is comparable. nih.gov

| Compound | HCT-116 (Human Colon Cancer) GI₅₀ (µM) | A549 (Human Lung Cancer) GI₅₀ (µM) |

| (-)-Jorumycin (1) | 0.0019 | 0.0243 |

| (-)-Renieramycin G (2) | 0.6 | 1.1 |

| This compound (3) | 3.2 | 14.0 |

| 3-epi-Renieramycin G (4) | 1.0 | 1.8 |

| Data sourced from reference nih.gov |

Table 2: Key Methodologies for Analogue Derivatization

This table outlines modern synthetic transformations used to generate diversity in the bis-THIQ scaffold, enabling access to novel analogues.

| Methodology | Transformation | Key Reagents/Catalysts | Purpose | Reference(s) |

| Non-Biomimetic Assembly | Palladium-Catalyzed Cross-Coupling | Pd catalyst, Fagnou conditions | Constructs the core bis-isoquinoline skeleton from diverse monomers. | nih.govescholarship.org |

| Asymmetric Catalysis | Iridium-Catalyzed Hydrogenation | Ir catalyst, Josiphos ligand | Establishes the stereochemistry of the pentacyclic core. | nih.govcaltech.edu |

| Late-Stage Functionalization | C-H Oxidation / Halogenation | N-Chlorosaccharine (NCS) | Introduces functional group handles on the aromatic rings at a late stage. | nih.gov |

| Late-Stage Functionalization | Hydroxylation of Aryl Halides | Pd catalyst, BippyPhos ligand | Installs diverse oxygenation patterns on the terminal rings. | nih.govescholarship.org |

| Stereo-controlled Cyclization | Tunable Pictet-Spengler Reaction | Substrate control | Selectively forms either the natural or C-3 epimeric stereocenter. | researchgate.netnih.gov |

Biological Activity and Molecular Mechanisms of 3 Epi Jorumycin and Its Analogues in Preclinical Models

Evaluation of Antiproliferative and Cytotoxic Efficacy in In Vitro Cellular Models

The tetrahydroisoquinoline alkaloid 3-Epi-jorumycin has been the subject of studies to determine its potential as an anticancer agent. These investigations have primarily focused on its ability to inhibit the growth of cancer cells and induce cell death in various human cancer cell lines.

Cell Line Susceptibility Profiles and Comparative Analyses (e.g., Human Colon, Lung Carcinoma, Mouse Lymphoma)

The antiproliferative activity of this compound has been evaluated against several human cancer cell lines, revealing a consistent profile of low micromolar cytotoxicity. nih.gov In studies comparing its activity alongside its parent compound, (-)-jorumycin, and other related analogues, this compound demonstrated growth inhibition (GI₅₀) values in the low micromolar range. nih.gov

Specifically, in human colon (HCT-116) and human lung (A549) carcinoma cell lines, this compound exhibited GI₅₀ values between 0.6 and 14.0 µM. nih.govnih.gov This level of activity was found to be substantially less potent than its parent compound, (-)-jorumycin, which displayed potent growth inhibition in the low nanomolar range (1.9–24.3 nM). nih.govnih.gov Preliminary biological evaluations of this compound had previously shown similar low micromolar growth inhibition profiles in HCT-116 and A549 cell lines. nih.gov

Further studies have explored the cytotoxicity of this compound and its analogues against a broader panel of human cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), prostate (DU-145), and liver (HepG2), with some compounds showing GI₅₀ values in the submicromolar range. rsc.org While specific data for this compound across all these cell lines is not detailed, the general findings for related tetrahydroisoquinolines suggest a wide range of activity profiles. rsc.org

Table 1: Comparative Antiproliferative Activity of this compound and Related Compounds

| Compound | HCT-116 (GI₅₀) | A549 (GI₅₀) |

|---|---|---|

| (-)-Jorumycin | 1.9–2.4 nM nih.gov | Low nanomolar range nih.gov |

| This compound | 0.6–14.0 µM nih.govnih.gov | 0.6–14.0 µM nih.govnih.gov |

| (-)-Renieramycin G | 0.6–14.0 µM nih.govnih.gov | 0.6–14.0 µM nih.govnih.gov |

| 3-Epi-renieramycin G | 0.6–14.0 µM nih.govnih.gov | 0.6–14.0 µM nih.govnih.gov |

Data sourced from studies on human colon (HCT-116) and lung (A549) cancer cell lines. nih.govnih.gov

Comparative Cytotoxicity with Jorumycin (B1245360) and Other Tetrahydroisoquinolines

When directly compared, this compound is significantly less cytotoxic than its parent compound, (-)-jorumycin. nih.gov The difference in potency is approximately two to three orders of magnitude. nih.gov This marked decrease in activity is attributed to the change in stereochemistry at the C-3 position of the molecule. nih.gov

The cytotoxicity of this compound is, however, comparable to that of other related tetrahydroisoquinoline analogues, such as (-)-renieramycin G and 3-epi-renieramycin G. nih.govnih.gov These compounds, which all possess an amide carbonyl group at C-21, also exhibit low micromolar growth inhibition profiles. nih.gov This suggests that the stereochemical configuration at C-3 may not be the sole determinant of cytotoxicity for all tetrahydroisoquinoline alkaloids, and other structural features play a significant role. nih.gov The similar cytotoxic behavior of this compound and the amide-containing renieramycins suggests they may share alternative mechanisms of action that are independent of the C-3 stereochemistry. nih.gov

Investigations into Molecular and Cellular Mechanisms of Action

Research into the molecular and cellular mechanisms of this compound and related tetrahydroisoquinoline compounds has focused on their interactions with DNA and their impact on critical cellular processes like cell division and programmed cell death.

DNA-Targeting Mechanisms: Alkylation and Cleavage Pathways

The potent cytotoxicity of many tetrahydroisoquinoline alkaloids, including (-)-jorumycin, is attributed to their ability to alkylate DNA. nih.govacs.org This process is thought to occur through the formation of an iminium species from the carbinolamine group at C-21, which then forms a covalent bond with DNA. nih.gov However, the significantly lower cytotoxicity of this compound suggests a reduced capacity for DNA alkylation. nih.gov It is hypothesized that this compound may have a diminished ability to form these covalent adducts with DNA, which would account for its lower potency. nih.gov

While the precise DNA-targeting mechanisms of this compound are still under investigation, studies on related compounds suggest that aerobic oxidative mechanisms may also contribute to their bioactivity, leading to double-strand DNA cleavage through the generation of superoxide (B77818) and hydroxyl radicals. acs.org

Impact on Cellular Processes: Cell Cycle Perturbations and Apoptosis Induction Pathways

Tetrahydroisoquinoline-based compounds have been shown to interfere with the cell cycle, a critical process for cell proliferation. Several analogues have been found to cause cell cycle arrest, particularly in the G2/M phase, which precedes cell division. dovepress.comnih.goviiarjournals.org This disruption of the cell cycle is a common mechanism for anticancer agents. biorxiv.org

Following cell cycle arrest, these compounds can induce apoptosis, or programmed cell death. dovepress.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.comactaorthop.org The intrinsic pathway, which is often triggered by cellular stress and DNA damage, involves the release of pro-apoptotic factors from the mitochondria. mdpi.commicrobenotes.com Studies on related compounds have shown the induction of apoptosis through the intrinsic pathway, characterized by the activation of caspases, which are key enzymes in the apoptotic cascade. nih.govmdpi.comnih.gov For instance, some tetrahydroisoquinolines have been shown to induce hallmarks of apoptosis, including the activation of caspases-3, -8, and -9. mdpi.com

Microtubule Interaction and Polymerization Dynamics (for related THIQ compounds)

A significant mechanism of action for some tetrahydroisoquinoline derivatives is the disruption of microtubule dynamics. dovepress.comnih.govnih.gov Microtubules are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle. biorxiv.org By interfering with microtubule polymerization, these compounds can halt cell division and induce apoptosis. nih.govbiorxiv.org

Several studies have shown that certain tetrahydroisoquinoline derivatives inhibit tubulin polymerization in vitro. nih.govcore.ac.uknih.gov Some of these compounds have been found to interact with the colchicine (B1669291) binding site on tubulin, preventing the conformational changes required for microtubule assembly. nih.govcore.ac.uknih.gov This disruption of microtubule dynamics leads to an increase in the mitotic index, a hallmark of antimitotic agents, and ultimately results in apoptotic cell death. acs.org

Identification of Specific Biological Targets and Associated Pathways

The biological activity of this compound and its analogues is complex, with evidence pointing to multiple molecular targets and pathways. The stereochemistry at the C-3 position appears to be a critical determinant of both potency and, potentially, the primary mechanism of action.

While its parent compound, (-)-jorumycin, exhibits potent low nanomolar cytotoxicity presumed to arise from DNA alkylation via a latent iminium ion, this compound is substantially less cytotoxic, with activity in the low micromolar range. This significant difference in potency suggests that while this compound retains cytotoxic properties, its mechanism may differ from that of (-)-jorumycin or that the C-3 epimer is a much less efficient DNA alkylator. researchgate.net It has been proposed that amide-containing analogues like this compound may exert their effects through alternative mechanisms that are not dependent on the C-3 stereochemical configuration. Studies indicate that this compound can induce apoptosis, a form of programmed cell death, which involves the activation of key executioner enzymes such as caspase-3. mdpi.com

Broader investigations into the analogues of this compound have revealed a range of biological targets, highlighting the diverse mechanisms within this family of compounds. The synthetic analogue Zalypsis (PM00104) is a DNA binding agent that induces double-stranded DNA breaks, leading to cell cycle arrest and apoptosis. nih.govashpublications.org This activity is evidenced by the phosphorylation of histone H2AX and CHK2, followed by a significant upregulation of the tumor suppressor p53 in cells where it is not mutated. ashpublications.org Zalypsis is also reported to inhibit palmitoyl-protein thioesterase 1 (PPT1) and eukaryotic elongation factor 1-alpha 1 (EEF1A1). mdpi.com

Another analogue, Lurbinectedin (PM01183), also functions as a DNA minor groove binder, but it is a selective inhibitor of active transcription. nih.govmedchemexpress.com This inhibition is thought to be a key part of its antitumor activity. Cells deficient in Nucleotide Excision Repair (NER) have shown some resistance to Lurbinectedin, Zalypsis, and the related compound Trabectedin, indicating the importance of this DNA repair pathway in their mechanism of action. nih.gov

Other analogues have been found to interact with different signaling pathways. Renieramycin M, for instance, has been shown to induce apoptosis through a p53-dependent pathway in non-small cell lung cancer cells. nih.gov Further studies using microarray analysis on Renieramycin M and Jorunnamycin C identified the downregulation of protein tyrosine phosphatase receptor type K (PTPRK) as a potential biomarker for the cytotoxic effects of this class of compounds. nih.govfrontiersin.org More recently, Renieramycin T was found to suppress melanoma cell migration and invasion by regulating the Nrf2 and STAT3 signaling pathways. mdpi.com

Table 1: Identified Biological Targets and Pathways of this compound and its Analogues

Preclinical In Vivo Studies in Relevant Animal Models (focus on efficacy and mechanistic insights)

While in vitro studies have established a baseline of cytotoxic activity for this compound, specific preclinical in vivo data focusing on its efficacy and mechanistic activity in animal models is not extensively documented in available research. However, significant in vivo research on its close structural analogues provides crucial insights into the potential of this class of compounds.

The synthetic analogue Zalypsis (PM00104) has demonstrated significant in vivo activity in various mouse xenograft models, including those for breast, prostate, bladder, gastric, liver, and pancreatic cancers. nih.govaacrjournals.org In preclinical models of multiple myeloma, Zalypsis showed remarkable potency, and immunohistochemical analysis of tumors from treated mice confirmed the in vivo mechanism of action by showing phosphorylation of histone-H2AX and an overexpression of p53, consistent with the induction of DNA double-strand breaks. ashpublications.org

Lurbinectedin (PM01183) has also shown significant tumor growth inhibition in mouse xenograft models of cervical cancer and clear cell carcinoma of the ovary. nih.govplos.org Studies in orthotopic preclinical models of ovarian cancer demonstrated that Lurbinectedin was effective in treating both cisplatin-sensitive and cisplatin-resistant tumors. aacrjournals.org This suggests that its distinct mechanism of action, inhibiting active transcription, can overcome common resistance pathways. In vivo, Lurbinectedin was shown to downregulate stem cell-related gene expression (Oct4, Nanog, and SOX2) and eliminate cancer stem cells, which are often responsible for tumor recurrence and resistance. nih.gov

Table 2: Summary of Preclinical In Vivo Studies for this compound Analogues

Structure Activity Relationship Sar Studies Centered on 3 Epi Jorumycin

Influence of Stereochemistry at the C-3 Position on Biological Activity

The stereochemical configuration at the C-3 position of the jorumycin (B1245360) scaffold has a profound impact on its biological activity. Comparative studies between (-)-jorumycin and its epimer, 3-epi-jorumycin, have consistently demonstrated a significant reduction in cytotoxicity for the 3-epi analogue.

Initial biological evaluations of synthetically produced this compound revealed that while it retained some cytotoxicity, its potency was markedly lower than that of the natural product, (-)-jorumycin. nih.govresearchgate.net A side-by-side comparison of (-)-jorumycin, this compound, (-)-renieramycin G, and 3-epi-renieramycin G against human colon (HCT-116) and human lung (A549) cancer cell lines highlighted this difference. (-)-Jorumycin exhibited potent growth inhibition with GI50 values in the low nanomolar range, whereas this compound displayed a significantly weaker, low micromolar cytotoxicity profile. nih.govnih.gov This approximate two to three orders of magnitude difference in cytotoxicity underscores the critical role of the C-3 stereochemistry. nih.gov

Table 1: Comparative Antiproliferative Activity of Jorumycin and its C-3 Epimer

| Compound | Cell Line | GI₅₀ (µM) |

| (-)-Jorumycin | A549 | 0.0192 (± 0.0009) |

| HCT-116 | 0.0019 (± 0.0002) | |

| This compound | A549 | 4.64 (± 1.73) |

| HCT-116 | 0.61 (± 0.04) | |

| (-)-Renieramycin G | A549 | 12.9 |

| HCT-116 | 3.87 (± 0.28) | |

| 3-Epi-renieramycin G | A549 | 10.1 (± 1.6) |

| HCT-116 | 1.40 (± 0.46) | |

| Data sourced from Lane et al., 2006. nih.gov |

Impact of Specific Structural Modifications on Antiproliferative Potency

The total synthesis of this compound and its analogues has enabled a more detailed investigation into how specific structural changes affect its antiproliferative potency. nih.govresearchgate.net Preliminary biological evaluations of this compound and related synthetic intermediates indicated that significant cytotoxicity was retained, which prompted further SAR investigations. nih.gov

One of the most critical structural features for the high potency of tetrahydroisoquinoline alkaloids like jorumycin is the presence of a carbinolamine or a related functional group at the C-21 position. nih.gov This group is essential for the formation of a reactive iminium ion, which is the species that alkylates DNA. nih.gov The significantly lower cytotoxicity of this compound, which is in the low micromolar range, is not typical for members of this family that possess a leaving group at C-21. nih.gov This suggests that while the necessary functional group is present, its effectiveness is severely hampered by the stereochemistry at C-3.

In contrast, analogues that lack the potential to form this iminium ion, such as those with an amide carbonyl group at C-21 like (-)-renieramycin G and its epimer, 3-epi-renieramycin G, both exhibit low micromolar growth inhibition profiles. nih.gov The inability of these amide-containing compounds to form covalent adducts with DNA is believed to be a major reason for their reduced cytotoxicity compared to potent members of the family like (-)-jorumycin. nih.gov The fact that this compound's activity is comparable to these amide-containing analogues further emphasizes the detrimental effect of the C-3 epimerization on its DNA-alkylating ability. nih.gov

Comparative SAR Analysis with Related Tetrahydroisoquinoline Alkaloids (e.g., Renieramycins, Saframycins, Ecteinascidins)

The SAR of this compound is best understood in the context of the broader family of tetrahydroisoquinoline alkaloids, which includes the renieramycins, saframycins, and ecteinascidins. mdpi.comjst.go.jp These compounds share a common pentacyclic core structure and a similar proposed mechanism of action involving DNA alkylation. nih.gov

The potent, low nanomolar cytotoxicity of (-)-jorumycin is consistent with that of other highly active members of this family, such as saframycin A and ecteinascidin 743 (trabectedin). nih.govmdpi.com These compounds all possess the necessary structural features for efficient DNA binding and alkylation. The significant drop in activity observed for this compound highlights a key SAR principle for this class of compounds: the precise three-dimensional arrangement of the molecule, dictated by its stereochemistry, is paramount for potent biological activity.

Studies on renieramycin analogues have shown that modifications to the side chains can have a substantial impact on cytotoxicity. For instance, the introduction of a 4'-pyridinecarbonyl ester as a side chain on the renieramycin framework has been shown to remarkably enhance cytotoxicity against various cancer cells. mdpi.comresearchgate.net This indicates that while the core structure is essential for the mechanism of action, peripheral modifications can be used to modulate potency.

The ecteinascidins, such as the FDA-approved drug trabectedin, represent a class of highly potent tetrahydroisoquinoline alkaloids. mdpi.com While sharing a similar core with jorumycin, subtle structural differences contribute to their specific biological profiles. The reduced activity of this compound, when compared to these potent relatives, reinforces the idea that even minor stereochemical changes can lead to significant conformational alterations that disrupt the delicate interactions required for effective DNA adduct formation. nih.gov

Computational and Modeling Approaches in SAR Elucidation and Prediction

Computational and molecular modeling studies have been instrumental in providing a rationale for the observed differences in biological activity between (-)-jorumycin and this compound. nih.gov These approaches allow for the visualization and analysis of the three-dimensional structures of these molecules and their putative reactive intermediates.

By performing conformational searches and geometry optimizations, researchers have been able to compare the low-energy conformations of the iminium ion intermediates derived from both (-)-jorumycin and this compound. nih.gov These studies revealed significant conformational differences, particularly in the spatial orientation of the E-ring system when the A-ring systems are superimposed. nih.gov This provides a structural basis for the compromised ability of this compound to form stable covalent adducts with DNA.

Computational tools are also employed in a predictive capacity. For example, the Swiss Target Prediction online tool has been used to identify potential drug targets for renieramycin-type derivatives by comparing them to a vast database of pharmacophore models. mdpi.com Such in silico methods can help to prioritize synthetic targets and guide future SAR studies aimed at developing more potent and selective anticancer agents based on the tetrahydroisoquinoline scaffold.

Analytical and Characterization Methodologies in 3 Epi Jorumycin Research

Spectroscopic Methods for Structural Elucidation and Confirmation of Synthetic Products and Intermediates

Spectroscopic techniques are fundamental in the study of 3-Epi-jorumycin, providing detailed information about its molecular structure and the structure of intermediates formed during its synthesis. numberanalytics.comnih.gov Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are extensively used to determine the connectivity of atoms and the stereochemistry of this compound and its precursors. researchgate.net For instance, in the synthesis of related tetrahydroisoquinoline alkaloids, NMR is used to confirm the formation of key intermediates. rsc.orgnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly important for establishing the relative stereochemistry by identifying protons that are close in space. nih.gov For example, the trans-relationship between protons H-3 and H-11 in a pentacyclic intermediate was verified by the absence of a coupling constant (JH3-H11 = 0 Hz) in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of this compound and its synthetic intermediates. mdpi.comcaltech.edu This technique provides a highly accurate mass-to-charge ratio, which allows for the unambiguous determination of the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule. The presence of carbonyl groups, amines, and aromatic rings can be confirmed by their characteristic absorption bands in the IR spectrum.

The following table summarizes the key spectroscopic data used in the characterization of compounds related to this compound.

| Technique | Application | Key Findings | Reference |

| ¹H NMR | Structural Elucidation | Confirmed the disappearance of the imine proton signal upon reaction. | rsc.org |

| ¹³C NMR | Structural Confirmation | Used alongside ¹H NMR to confirm the overall carbon skeleton. | mdpi.com |

| NOESY | Stereochemistry | Established the regiochemistry and relative stereochemistry of cyclization products. | nih.gov |

| HRMS | Molecular Formula | Determined the exact mass and elemental composition of new synthetic hybrids. | mdpi.com |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of this compound and its intermediates from complex reaction mixtures, as well as for assessing the purity of the final compounds. novapublishers.commdpi.com

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions in the synthesis of this compound and related compounds. clockss.orgsci-hub.segoogle.com It provides a quick and simple way to determine if the starting materials have been consumed and new products have been formed. For example, TLC on silica (B1680970) gel plates was used to track reaction completion. sci-hub.segoogle.com

Flash Chromatography: Preparative flash chromatography is the primary method for purifying multigram quantities of synthetic intermediates and final products. nih.govnih.gov Both normal-phase (using silica gel or florisil) and reverse-phase chromatography are employed. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. mdpi.com Analytical HPLC is used to determine the purity of the synthesized compounds, often with a diode array detector and a mass spectrometer for comprehensive analysis. nih.govacs.org Preparative reverse-phase HPLC is frequently the final step in the purification process to obtain highly pure this compound. nih.gov Chiral HPLC analysis has also been utilized to measure the enantiomeric excess of synthesized compounds. acs.org

The table below outlines the chromatographic methods applied in this compound research.

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

| TLC | Silica gel 60 F254 | CCl₃/CH₃OH, 5:1 | Reaction monitoring | sci-hub.se |

| Flash Chromatography | Silica gel or florisil | Hexane:Ethylacetate, 3:1 (gradient) | Purification of intermediates | google.comnih.gov |

| Reverse-Phase HPLC | Purosphere C18 | Not specified | Final purification and purity assessment | mdpi.comnih.gov |

| Chiral HPLC | Not specified | Not specified | Measurement of enantiomeric purity | acs.org |

X-Ray Crystallography for Absolute Configuration and Stereochemical Assignments

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. numberanalytics.com While a specific X-ray crystal structure for this compound is not detailed in the provided context, the technique is mentioned as a crucial tool for the structural elucidation of related complex tetrahydroisoquinoline alkaloids. acs.org It provides unambiguous proof of the spatial arrangement of atoms and the stereochemical relationships within the molecule. researchgate.net For many complex natural products, obtaining a crystal suitable for X-ray diffraction is a primary goal to confirm structures proposed by spectroscopic methods.

Advanced Techniques for Biological Activity Assessment

To understand the biological effects of this compound, researchers employ various advanced cellular and molecular biology techniques. These methods help to elucidate the mechanisms by which the compound exerts its cytotoxic effects.

Flow Cytometry: This technique is used to analyze cell populations and can assess various cellular parameters, such as cell cycle distribution and apoptosis (programmed cell death). nih.gov For instance, flow cytometry has been used to demonstrate that related compounds can cause cell cycle arrest. nih.govhebmu.edu.cn

Western Blot Analysis: Western blotting is a technique used to detect specific proteins in a sample. springernature.com In the context of this compound research, it can be used to investigate the compound's effect on proteins involved in cell cycle regulation and apoptosis. researchgate.netresearchgate.net For example, studies on similar compounds have used Western blotting to show the cleavage of PARP and the activation of caspases, which are hallmarks of apoptosis. iiarjournals.org It has also been used to analyze changes in the levels of proteins like STAT3 and those involved in the epithelial-to-mesenchymal transition (EMT). mdpi.com

Fluorescent Probes: Fluorescent probes are molecules that can be used to visualize and quantify specific cellular components or processes. nih.govresearchfeatures.comleica-microsystems.com For example, fluorescent dyes like propidium (B1200493) iodide (PI) can be used to stain DNA and assess cell viability. iiarjournals.org Other probes can be used to measure the production of reactive oxygen species (ROS) or to visualize specific organelles or proteins within the cell. mdpi.com

The following table provides examples of these advanced techniques and their applications in the study of related compounds.

| Technique | Application | Finding | Reference |

| Flow Cytometry | Cell Cycle Analysis | Can detect cell cycle arrest at different phases (e.g., G0/G1 or G2/M). | nih.govhebmu.edu.cnmdpi.com |

| Western Blot Analysis | Apoptosis Pathway Analysis | Showed cleavage of PARP and activation of caspases, indicating apoptosis. | iiarjournals.org |

| Western Blot Analysis | Protein Level Analysis | Demonstrated a decrease in STAT3 levels and changes in EMT marker proteins. | mdpi.com |

| Fluorescent Probes | ROS Detection | Can be used to measure the generation of reactive oxygen species. | nih.gov |

Future Research Directions and Translational Potential in Early Stage Drug Discovery

Rational Design and Synthesis of Novel 3-Epi-jorumycin Analogues with Tuned Bioactivity

The total synthesis of this compound has not only confirmed its structure but also opened avenues for the rational design of novel analogues. researchgate.netresearchgate.net The difference in cytotoxicity between (-)-jorumycin and this compound, which is approximately two to three orders of magnitude, underscores the critical role of stereochemistry at the C-3 position in modulating biological activity. nih.gov This suggests that the specific three-dimensional arrangement of the molecule is crucial for its interaction with biological targets, likely DNA. nih.gov

Future synthetic efforts should focus on creating a library of this compound analogues with systematic modifications to key structural features. This approach, often referred to as diversity-oriented synthesis, can generate a wide range of compounds for biological screening. researchgate.net Modifications could include alterations to the substituents on the aromatic rings and variations in the side chains. The goal is to identify analogues with improved potency and selectivity against cancer cells while minimizing off-target effects.

A key aspect of this research will be to establish a clear structure-activity relationship (SAR). researchgate.netacs.org Preliminary studies have already shown that even minor changes to the pentacyclic framework can significantly impact cytotoxicity. researchgate.netnih.gov By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive SAR profile. This knowledge is invaluable for guiding the design of more effective and targeted anticancer agents. acs.org The development of solid-supported enantioselective synthesis methods could accelerate the creation of these diverse analogues. acs.org

Table 1: Cytotoxicity of Jorumycin (B1245360) and its Analogues

| Compound | Cell Line | GI50 (µM) |

| (-)-Jorumycin | HCT-116 (Human Colon) | 0.0019 - 0.0243 |

| (-)-Jorumycin | A549 (Human Lung) | 0.0019 - 0.0243 |

| This compound | HCT-116 (Human Colon) | 0.6 - 14.0 |

| This compound | A549 (Human Lung) | 0.6 - 14.0 |

| (-)-Renieramycin G | HCT-116 (Human Colon) | 0.6 - 14.0 |

| (-)-Renieramycin G | A549 (Human Lung) | 0.6 - 14.0 |

| 3-Epi-renieramycin G | HCT-116 (Human Colon) | 0.6 - 14.0 |

| 3-Epi-renieramycin G | A549 (Human Lung) | 0.6 - 14.0 |

Exploration of Synergistic Effects in Combination Strategies in Preclinical Models

The future of cancer therapy likely lies in combination strategies that target multiple cellular pathways simultaneously. Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies is a promising avenue of research. mdpi.com The rationale behind this approach is that combining drugs with different mechanisms of action can lead to enhanced efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing toxicity. mdpi.com

Preclinical studies should be designed to evaluate the combination of this compound analogues with a variety of standard-of-care anticancer drugs. For instance, combining a DNA-damaging agent like this compound with a drug that inhibits DNA repair mechanisms could be a powerful strategy. Transcriptional analysis has revealed that the related compound, renieramycin M, induces apoptosis through a common pathway with the ecteinascidin class of compounds, which have shown sequence-dependent synergistic effects with drugs like paclitaxel (B517696) and doxorubicin. mdpi.com This suggests that similar synergistic interactions may be achievable with this compound analogues.

The design of these combination studies is critical; the dosage, scheduling, and ratio of the combined drugs can significantly influence the outcome, resulting in synergistic, additive, or even antagonistic effects. mdpi.com Real-time cell analysis, cell cycle analysis, and apoptosis assays in relevant cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116), will be essential to identify the most effective combinations and schedules. mdpi.comnih.gov

Deeper Elucidation of Undiscovered Molecular and Cellular Mechanisms of Action

While it is hypothesized that the cytotoxicity of the tetrahydroisoquinoline family of alkaloids stems from their ability to form covalent adducts with DNA, the precise molecular mechanisms of this compound remain to be fully elucidated. nih.gov The reduced cytotoxicity of this compound compared to (-)-jorumycin suggests a diminished capacity for DNA alkylation, potentially due to its stereochemistry. nih.gov This difference presents an opportunity to uncover alternative or secondary mechanisms of action that may contribute to its bioactivity.

Future research should employ a range of advanced molecular and cellular biology techniques to probe the effects of this compound on cancer cells. This includes investigating its impact on various cellular processes such as cell cycle progression, apoptosis (programmed cell death), and DNA damage response pathways. mdpi.commdpi.com For example, studies have shown that some marine-derived compounds can induce cell cycle arrest at different phases or trigger apoptosis through intrinsic or extrinsic pathways. mdpi.comnih.gov

Techniques such as transcriptomics and proteomics can provide a global view of the changes in gene and protein expression induced by this compound, helping to identify novel cellular targets and signaling pathways affected by the compound. Uncovering these mechanisms is crucial for understanding its full therapeutic potential and for identifying patient populations that are most likely to respond to treatment. researchgate.net

Integration of Bioinformatic and Chemoinformatic Approaches for Compound Optimization

The integration of computational approaches is essential for accelerating the drug discovery and development process for this compound analogues. researchgate.net Chemoinformatics can play a vital role in managing the large datasets generated from synthetic and screening efforts, and in building predictive models for bioactivity and toxicity. mdpi.com

Quantitative structure-activity relationship (QSAR) modeling can be used to correlate the chemical structures of this compound analogues with their observed biological activities. researchgate.net These models can then be used to predict the potency of virtual compounds, allowing for the prioritization of synthetic targets and reducing the need for extensive and costly experimental screening. mdpi.com

Furthermore, bioinformatics tools can be used to analyze the large-scale biological data generated from mechanistic studies. For example, analyzing transcriptomic data can help to identify the key genes and pathways that are modulated by this compound and its analogues. This information can be used to build a more complete picture of the compound's mechanism of action and to identify potential biomarkers for predicting treatment response. By combining these in silico methods with traditional experimental approaches, the process of optimizing this compound from a promising lead compound into a potential clinical candidate can be made more efficient and effective. researchgate.netmdpi.com

Q & A

Q. What experimental strategies are recommended for synthesizing 3-Epi-jorumycin, and how do they address stereochemical challenges?

The synthesis of this compound involves multi-step organic reactions, with a focus on controlling stereochemistry at the C3 position. Key steps include asymmetric catalysis or chiral auxiliary-based methods to ensure epimerization at the target carbon. For example, Scheme 39 in Natural Products Synthesis outlines a route using regioselective oxidation and reductive amination to achieve the desired epimeric configuration . Researchers should validate intermediate structures via - and -NMR, complemented by X-ray crystallography for absolute configuration confirmation.

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS are critical for confirming molecular weight and fragmentation patterns. Nuclear Overhauser Effect (NOE) NMR experiments can resolve stereochemical ambiguities, while HPLC with chiral stationary phases ensures enantiomeric purity. Refer to Medicinal Chemistry Research guidelines for best practices in data presentation, including baseline resolution thresholds and spectral reproducibility criteria .

Q. How should researchers design preliminary bioactivity assays for this compound, and what controls are essential?

Begin with in vitro cytotoxicity assays (e.g., against cancer cell lines like HeLa or MCF-7) using MTT or resazurin-based viability tests. Include positive controls (e.g., doxorubicin) and solvent controls to rule out artifacts. Dose-response curves (IC values) should be triplicated, and results compared to parent compounds like jorumycin to assess epimerization effects on potency. Systematic literature reviews (e.g., using COSMIN filters) ensure alignment with prior mechanistic studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be reconciled across studies?

Discrepancies in reported mechanisms (e.g., DNA intercalation vs. topoisomerase inhibition) may arise from assay conditions (e.g., buffer pH, cell permeability). Researchers should:

Q. What computational and experimental approaches resolve uncertainties in this compound’s binding interactions?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding affinities. For DNA-targeting studies, circular dichroism (CD) and ethidium bromide displacement assays are recommended. Cross-reference results with structural analogs (e.g., renieramycin G) to identify epimer-specific interactions .

Q. How do researchers address reproducibility challenges in scaling up this compound synthesis for in vivo studies?

Optimize reaction scalability using flow chemistry or microwave-assisted synthesis to enhance yield and reduce epimerization side reactions. Monitor batch-to-batch consistency via qNMR and chiral HPLC. For in vivo applications, follow ICH Harmonised Guidelines for pharmacokinetic profiling, including bioavailability studies and metabolite identification .

Methodological Guidance

Q. What systematic review frameworks are suitable for contextualizing this compound’s research gaps?

Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to structure literature reviews. Search databases like PubMed, SciFinder, and EMBASE with terms such as “this compound AND biosynthesis” or “jorumycin derivatives AND cytotoxicity.” Exclude non-peer-reviewed sources and apply PRISMA guidelines for transparency .

Q. How should contradictory cytotoxicity data be analyzed statistically?

Apply meta-analysis tools (RevMan, Comprehensive Meta-Analysis) to aggregate IC values across studies, using random-effects models to account for heterogeneity. Sensitivity analyses can identify outlier datasets, while subgroup analyses (e.g., cell type-specific effects) clarify context-dependent bioactivity .

Data Presentation and Validation

- Tables : Include comparative IC values for this compound and analogs (Table 1).

- Figures : Depict synthetic pathways with stereochemical milestones (Scheme 39) .

- References : Cite primary data from peer-reviewed journals, avoiding non-indexed platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.